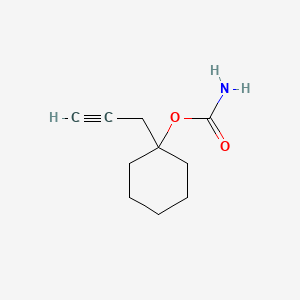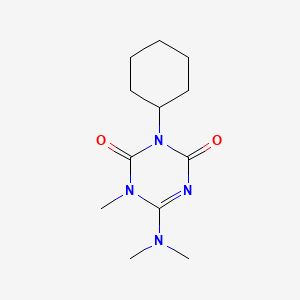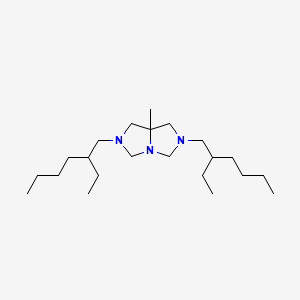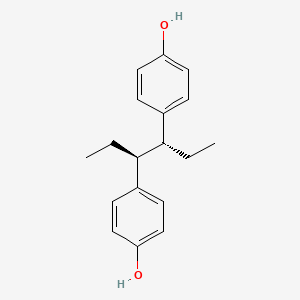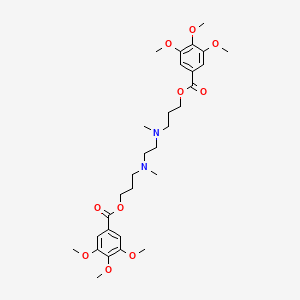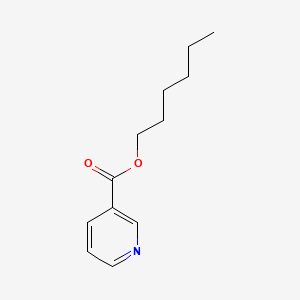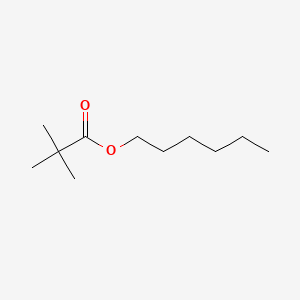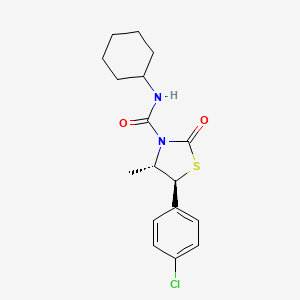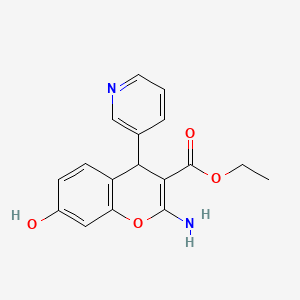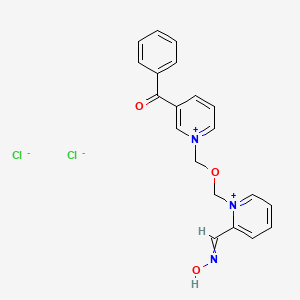
卡托宁
描述
Kartogenin is a small heterocyclic, drug-like compound discovered in 2012. It is strongly associated with regenerative medicine, particularly in the fields of cartilage regeneration and protection, tendon-bone healing, wound healing, and limb development .
科学研究应用
卡托宁已被应用于许多再生领域,包括:
软骨再生: 促进软骨修复并促进肌腱骨连接处形成类似软骨的过渡区.
肌腱骨愈合: 刺激胶原蛋白合成以促进伤口愈合并调节肢体发育.
伤口愈合: 增强软骨基质成分(如 II 型胶原蛋白和聚集蛋白)的合成.
肢体发育: 以协调的方式调节肢体发育.
作用机制
卡托宁通过几种分子途径发挥其作用:
丝氨酸蛋白酶 A/CBFβ/RUNX1 途径: 参与软骨修复和软骨生成分化.
Ihh 途径: 在肢体发育中发挥作用.
TGFβ/Smad 途径: 调节胶原蛋白合成和伤口愈合.
miR-146a/NRF2 轴: 调节细胞内活性氧物种并抑制基质降解酶的表达.
生化分析
Biochemical Properties
Kartogenin has been reported to improve chondrogenic differentiation of mesenchymal stem cells . It interacts with various biomolecules, such as enzymes and proteins, to induce chondrogenesis . The nature of these interactions involves the modulation of various biochemical reactions that lead to the differentiation of stem cells into chondrocytes .
Cellular Effects
Kartogenin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . It also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .
Molecular Mechanism
The molecular mechanism of Kartogenin involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it modulates intracellular reactive oxygen species in IL-1-stimulated chondrocytes by up-regulating nuclear factor erythroid 2-related factor 2 (NRF2) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kartogenin change over time. It has been observed that Kartogenin barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . It also exhibits good stability, making it suitable for long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of Kartogenin vary with different dosages. For instance, intra-articular administration of Kartogenin ameliorated cartilage degeneration and inhibited subchondral bone sclerosis in an experimental OA mouse model
Metabolic Pathways
Kartogenin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Kartogenin has been encapsulated in nanoparticles due to its hydrophobicity . This allows for its transport and distribution within cells and tissues. The nanoparticles interact with mesenchymal stem cells, showing evidence of increased uptake .
准备方法
合成路线和反应条件
卡托宁可以通过多种方法合成。一种常见的方法是将卡托宁释放的聚乳酸-羟基乙酸共聚物微粒掺入间充质干细胞聚集体中。 这种方法支持间充质干细胞向软骨细胞的分化 .
工业生产方法
卡托宁的工业生产涉及使用聚己内酯和聚乳酸-羟基乙酸共聚物等可生物降解的合成聚合物。 这些聚合物用于制造能够持续递送卡托宁的电纺膜 .
化学反应分析
反应类型
卡托宁会发生各种化学反应,包括水解和与聚合物的相互作用。 由于其疏水性,它已被封装在纳米颗粒中 .
常见的试剂和条件
制备卡托宁常用的试剂包括聚乳酸-羟基乙酸共聚物、聚己内酯和姜黄素。 反应条件通常涉及使用可注射水凝胶和电纺技术 .
形成的主要产物
相似化合物的比较
卡托宁在诱导软骨生成和促进软骨再生的能力方面是独一无二的。类似的化合物包括:
转化生长因子 β1 (TGFβ1): 参与软骨生成分化,但对各种细胞类型具有更广泛的影响.
骨形态发生蛋白 (BMP): 促进骨骼和软骨形成,但与卡托宁相比,对软骨再生的特异性较低.
成纤维细胞生长因子 2 (FGF2): 刺激细胞增殖和分化,但具有更广泛的生物活性.
属性
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUINPGXGFUMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385074 | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-31-5 | |
| Record name | Kartogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KARTOGENIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KARTOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



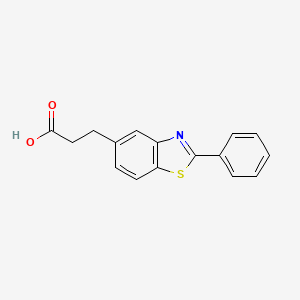
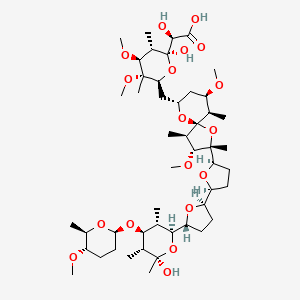
![2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1673220.png)
